REACTION_SMILES
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[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[Cl:16][CH:17]([C:18](=[O:19])[Cl:20])[CH3:21].[NH2:1][c:2]1[cH:3][cH:4][c:5]([C:8]2=[N:13][NH:12][C:11](=[O:14])[CH2:10][CH:9]2[CH3:15])[cH:6][cH:7]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([C:8]2=[N:13][NH:12][C:11](=[O:14])[CH2:10][CH:9]2[CH3:15])[cH:6][cH:7]1)[C:18]([CH:17]([Cl:16])[CH3:21])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CC(=O)NN=C1c1ccc(N)cc1
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Name
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Type
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product
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Smiles
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CC(Cl)C(=O)Nc1ccc(C2=NNC(=O)CC2C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |